(Nitromethyl)cyclopropane

Description

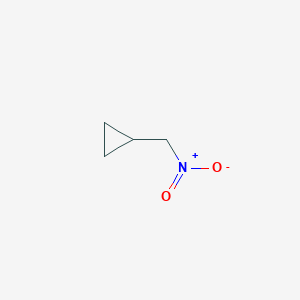

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nitromethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-5(7)3-4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQRUWUTTPVLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2625-33-4 | |

| Record name | (nitromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Nitromethyl Cyclopropane and Its Structural Analogues

Cyclopropanation Reactions Utilizing Nitro-Bearing Precursors

The introduction of a nitro group onto a pre-existing cyclopropane (B1198618) ring is often challenging. Therefore, the predominant strategies involve the use of nitro-containing starting materials in reactions that form the three-membered ring. These methods can be broadly categorized into those based on Michael addition-initiated ring closure and those proceeding through carbene intermediates.

Nitrocyclopropanation via Michael Addition Strategies

Michael addition-initiated ring closure (MIRC) is a powerful and widely used method for the formation of cyclopropane rings. This strategy involves the conjugate addition of a nucleophile to an electron-poor alkene, generating an enolate intermediate that subsequently undergoes an intramolecular nucleophilic substitution to close the ring and form the cyclopropane. In the context of nitrocyclopropanes, either the Michael donor or a group on the Michael acceptor contains the nitro functionality.

A classic MIRC approach to nitrocyclopropanes involves the reaction of nitromethane (B149229) with α-bromo-α,β-unsaturated ketones. In this sequence, the nitromethane anion, generated under basic conditions, acts as the Michael donor. The initial 1,4-conjugate addition of the nitromethane anion to the unsaturated system yields an enolate intermediate. This is followed by a rapid intramolecular cyclization where the enolate displaces the bromide ion, resulting in the formation of the nitro-functionalized cyclopropane ring. arkat-usa.org

An example of this methodology was demonstrated in the steroid series, where the addition of nitromethane to 2-bromo-3-oxo-1,4,6-triene steroids in a strongly alkaline medium did not yield the expected 1α-nitromethyl intermediate. Instead, it led directly to the formation of 1α,2α-(nitromethylene)-3-oxo-4,6-dienes. arkat-usa.org The reaction proceeds through the Michael addition from the less hindered α-side, followed by the formation of the aci-form anion of the nitromethyl group, which then facilitates the elimination of the bromide ion to form the cyclopropane ring. arkat-usa.org

Table 1: Synthesis of Steroidal Nitrocyclopropanes via Michael Addition

| Starting Material | Product | Yield |

|---|---|---|

| 2-bromo-3-oxo-1,4,6-triene steroid | 1α,2α-(nitromethylene)-3-oxo-4,6-diene | 25-27% |

Data sourced from Kocór and Kroszczyński's work on steroid modifications. arkat-usa.org

This reaction pathway is analogous to earlier methods where preformed γ-nitrocarbonyl compounds were brominated and then subjected to dehydrobromination to achieve cyclization. arkat-usa.org

An alternative and effective MIRC strategy employs bromonitromethane (B42901) as a key reagent with various electron-poor alkenes, such as β,γ-unsaturated α-ketoesters. nih.gov This domino reaction is typically initiated by the Michael addition of a nucleophile to the alkene, but in this variation, an organocatalyst often facilitates the addition of bromonitromethane itself. The process consists of a conjugate addition followed by an intramolecular alkylation. nih.govrsc.org

This approach has been successfully developed into a highly diastereo- and enantioselective cyclopropanation method. nih.gov For instance, the reaction of β,γ-unsaturated α-ketoesters with bromonitromethane, catalyzed by specific organocatalysts, yields highly functionalized nitrocyclopropanes with good yields and high enantioselectivities. nih.gov The reaction is versatile and has been utilized in one-pot processes to prepare bicyclic derivatives that incorporate the nitrocyclopropane (B1651597) moiety. rsc.org

Table 2: Organocatalytic Cyclopropanation with Bromonitromethane

| Michael Acceptor | Catalyst | Yield | Enantioselectivity (ee) |

|---|---|---|---|

| β,γ-unsaturated α-ketoester | Quinine-derived amine | Up to 89% | Up to 96% |

Data represents typical results from studies on asymmetric cyclopropanation. nih.govrsc.org

The development of asymmetric methods for nitrocyclopropane synthesis is crucial for accessing chiral building blocks for pharmaceuticals and natural product synthesis. rsc.org Organocatalysis has emerged as a powerful tool in this domain, with chiral catalysts enabling high levels of stereocontrol in MIRC reactions. nih.govrsc.org

Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, play a dual role in the reaction. rsc.org The basic nitrogen atom of the catalyst can deprotonate the Michael donor, while other functionalities, like hydroxyl or urea (B33335) groups, can form hydrogen bonds with the nitro group of the acceptor, activating it and controlling the stereochemical outcome of the addition. rsc.org This strategy has been applied to the reaction between β-nitroalkenes and dimethyl bromomalonate, catalyzed by 6′-demethyl quinine, to afford nitrocyclopropanes with excellent stereoselectivities. rsc.org Similarly, 9-amino-9-deoxyepiquinine has been shown to be an effective organocatalyst for the MIRC reaction between enones and bromonitromethane, yielding enantioenriched nitrocyclopropanes. rsc.orgrsc.org

The scope of asymmetric Michael additions extends to various substrates. For example, the conjugate addition of cycloketones to α,β-unsaturated nitroalkenes has been achieved with high enantioselectivity using thiourea-based organocatalysts. mdpi.com These catalysts activate the reactants through hydrogen bonding interactions. Furthermore, dinuclear zinc complexes have been employed to catalyze the direct asymmetric vinylogous Michael addition of substrates like 2(5H)-furanone to nitroalkenes, producing synthetically useful adducts with high diastereo- and enantioselectivity. nih.gov

Cyclopropanation from Nitrodiazomethanes

An entirely different approach to nitrocyclopropanes involves the reaction of nitrodiazomethanes with alkenes. This method relies on the in-situ generation of a nitrocarbene species, which then adds across the double bond of the alkene to form the cyclopropane ring. researchgate.net This transformation is typically catalyzed by transition metal complexes, most commonly rhodium(II) acetate. researchgate.net

The required nitrodiazo compounds are generally prepared by the nitration of the corresponding parent diazo compound. researchgate.net The subsequent metal-catalyzed reaction with an alkene provides the target nitrocyclopropane. The success of this method, including yield and diastereoselectivity, is highly dependent on the nature of both the alkene and the nitrodiazo precursor. researchgate.net Generally, electron-rich and sterically unhindered alkenes are the most reactive and provide the best yields of cyclopropanes. researchgate.net In contrast, reactions with less reactive, crowded alkenes or electron-deficient alkenes often result in poor yields or fail to produce cyclopropanes. researchgate.net

Table 3: Rhodium-Catalyzed Cyclopropanation with Ethyl Nitrodiazoacetate

| Alkene | Product | Yield |

|---|---|---|

| Electron-rich, sterically unhindered alkenes | Ethyl 1-nitrocyclopropanecarboxylates | Good |

| Less reactive, crowded alkenes | Ethyl 1-nitrocyclopropanecarboxylates | Poor |

General reactivity trends observed in the cyclopropanation with nitrodiazomethanes. researchgate.net

The key intermediate in the cyclopropanation reaction of nitrodiazomethanes is a nitrocarbene. This highly reactive species is generated from the nitrodiazo compound through the expulsion of nitrogen gas, a process induced by a catalyst like rhodium(II) acetate. researchgate.net The rhodium diacetate facilitates the release of dinitrogen from the nitrodiazomethane, producing the nitrocarbene which is then utilized in the cyclopropanation of olefins. researchgate.net

Theoretical studies, including Ab initio and DFT calculations, have provided insight into the nature of this intermediate. It is predicted that singlet nitrocarbene has little to no energy barrier to rearrangement into nitrosoformaldehyde, highlighting its transient and reactive nature. researchgate.net The reactivity of the generated nitrocarbene with alkenes is stereospecific, characteristic of a cheletropic reaction where the addition occurs in a syn manner, preserving the stereochemistry of the starting alkene in the cyclopropane product. wikipedia.org The stereoselectivity of the cyclopropanation, leading to either cis- or trans-nitro isomers, is influenced by a combination of steric and electronic effects of the substituents on both the alkene and the carbene intermediate. researchgate.net

Intramolecular Cyclopropanation Approaches

Intramolecular methods provide a powerful strategy for the synthesis of nitrocyclopropanes, often from acyclic precursors. These reactions involve forming the three-membered ring by connecting two atoms within the same molecule.

γ-Nitro alcohols are versatile precursors for the synthesis of nitrocyclopropanes. arkat-usa.org The general strategy involves a two-step process. First, the hydroxyl group of the γ-nitro alcohol is converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a non-nucleophilic strong base generates a carbanion at the carbon atom alpha to the nitro group. This carbanion then displaces the leaving group via an intramolecular nucleophilic substitution (SNi) reaction to form the cyclopropane ring. wikipedia.org

A notable variation of the intramolecular cyclopropanation of γ-nitro alcohols is the use of the Mitsunobu reaction. arkat-usa.orgacs.org This reaction allows for the direct conversion of the alcohol to the cyclopropane in a single pot, proceeding with a predictable inversion of stereochemistry at the carbon bearing the hydroxyl group. acs.orgorganic-chemistry.orgnih.gov

In this process, the γ-nitro alcohol is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgnih.gov The triphenylphosphine and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's oxygen atom, turning it into an excellent leaving group. organic-chemistry.org A base present in the reaction mixture then deprotonates the α-nitro carbon, creating a nucleophilic carbanion that attacks the activated hydroxyl-bearing carbon, leading to ring closure and formation of the nitrocyclopropane. acs.org This method is particularly effective for preparing α-nitrocyclopropanes. acs.org

Table 2: Reagents in the Mitsunobu Reaction

| Reagent | Function |

| γ-Nitro Alcohol | Substrate |

| Triphenylphosphine (PPh₃) | Reducing agent; activates the alcohol |

| Diethyl Azodicarboxylate (DEAD) | Oxidizing agent; facilitates phosphonium intermediate formation |

| Base (e.g., hindered amine) | Deprotonates the α-nitro carbon |

Other Cyclopropanation Pathways

Beyond the aforementioned methods, several other pathways have been developed to access nitrocyclopropane structures.

The reaction of tert-butyl 2,3-dibromopropanoate with nitromethane serves as an example of a tandem reaction sequence leading to a nitrocyclopropane derivative. researchgate.net When tert-butyl 2,3-dibromopropanoate is introduced to a mixture of nitromethane and a base such as potassium carbonate (potash) in a solvent like DMSO, it affords trans-2-(nitro-methyl)-cyclopropane-1-carboxylic acid tert-butyl ester. researchgate.net The reaction is believed to proceed through an initial Michael addition of the nitromethane anion to the α,β-unsaturated ester formed in situ via dehydrobromination, followed by an intramolecular nucleophilic substitution where the newly formed carbanion displaces the second bromide to close the ring. arkat-usa.orgresearchgate.net

Conjugated nitroalkenes, which are electron-deficient alkenes, are excellent substrates for cyclopropanation reactions, particularly through Michael-initiated ring closure (MIRC) pathways. arkat-usa.org In this approach, a nucleophile adds to the β-carbon of the nitroalkene (a Michael addition). If the nucleophile also contains a leaving group at an appropriate position, a subsequent intramolecular cyclization can occur to form the cyclopropane ring.

A specific example is the base-promoted cyclopropanation of γ-bromo nitroalkenes. researchgate.net In this intramolecular reaction, a base abstracts the acidic proton alpha to the nitro group, generating a carbanion. This carbanion then acts as an internal nucleophile, displacing the bromide at the γ-position to form the three-membered ring. researchgate.net

Cyclopropanation of 1,2-Dibromoethylphosphonates with Nitroalkanes

The reaction between 1,2-dibromoethylphosphonates and nitroalkanes provides a route to nitro-functionalized cyclopropylphosphonates. This method is a variation of the Michael-initiated ring closure (MIRC) reaction. The process generally involves the base-mediated addition of a nitroalkane carbanion to an activated alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. While specific examples detailing the reaction with 1,2-dibromoethylphosphonates are not extensively covered in recent literature, the underlying principle is a well-established strategy for cyclopropane synthesis. The reaction of tert-butyl 2,3-dibromopropanoate with nitromethane, for instance, follows a similar pathway where the nitromethane anion attacks, leading to the formation of a cyclopropane ring. arkat-usa.org

Electrochemical Cyclopropanation Methodologies

Electrochemical methods offer an alternative for synthesizing cyclopropanes, often under mild conditions. chemistryviews.org These techniques can be used for the direct cyclopropanation of unactivated alkenes with active methylene (B1212753) compounds. chemistryviews.org The process can involve the electro-generation of a nickel carbene as a key intermediate. chemrxiv.orgnih.gov This methodology has been successfully applied to a broad range of both electron-rich and electron-poor alkenes with high functional group tolerance. nih.gov

Recent advancements have detailed an electrochemical approach for the direct cyclopropanation of unactivated alkenes using active methylene compounds, mediated by ferrocene. chemistryviews.org Another strategy involves the electrochemical activation of donor-acceptor (D-A) cyclopropanes, which leads to C(sp³)–C(sp³) bond cleavage and the formation of reactive radical cations. nih.gov While not a direct synthesis of the (nitromethyl)cyclopropane scaffold, these electrochemical methods highlight the potential for activating and forming cyclopropane rings under electrochemical conditions, which could be adapted for nitro-containing substrates.

Formation of Cyclopropanes from Aminocyclopropanes under Oxidative Conditions

The synthesis of nitrocyclopropanes can be achieved through the oxidation of the corresponding aminocyclopropanes. researchgate.net This method represents a key functional group interconversion on the pre-formed cyclopropane ring. The oxidation process transforms the amino group (-NH₂) into a nitro group (-NO₂), providing a direct route to the target compound from readily available amino precursors. This transformation is particularly valuable as aminocyclopropane derivatives are important building blocks in medicinal chemistry.

Functional Group Interconversions Leading to this compound Scaffolds

Stereoselective and Asymmetric Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is crucial in modern chemistry, and several strategies have been developed for the stereoselective synthesis of this compound derivatives.

Chiral Catalyst-Mediated Cyclopropanation

Asymmetric cyclopropanation is a primary method for creating new C-C bonds and establishing stereocenters. mdpi.com This is often achieved using chiral catalysts that can influence the stereochemical outcome of the reaction.

Engineered hemoproteins, such as myoglobin (B1173299) variants, have emerged as effective biocatalysts for asymmetric cyclopropanation reactions, providing access to chiral cyclopropanes with high stereoselectivity. rochester.edu These biocatalytic systems have been used for the multi-gram synthesis of the chiral cyclopropane cores of several drugs. rochester.edu For instance, myoglobin-catalyzed cyclopropanation of vinylarenes with diazoacetonitrile can produce nitrile-substituted cyclopropanes with excellent diastereo- and enantioselectivity (up to 99.9% de and ee). nih.gov

Transition metal catalysts are also widely used. Chiral rhodium (Rh) complexes, for example, are effective in the enantioselective cyclopropanation of α-fluoroacrylates and N-phenoxylsulfonamides, yielding products with high enantio- and diastereoselectivities. mdpi.comorganic-chemistry.org Similarly, chiral ruthenium (Ru)-porphyrin complexes have been used for the cyclopropanation of styrene (B11656) derivatives, although with moderate stereoselectivity. nih.govrochester.edu

Table 1: Examples of Chiral Catalyst-Mediated Cyclopropanation

| Catalyst Type | Substrates | Key Features | Stereoselectivity |

|---|---|---|---|

| Engineered Myoglobin | Vinylarenes, Diazoacetonitrile | Biocatalytic, scalable whole-cell systems. rochester.edu | Up to 99.9% de/ee. nih.gov |

| Chiral Rhodium (Rh) Complex | β,γ-Unsaturated ketoesters, Sulfoxonium ylides | Provides optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org | >20:1 dr, up to 99% ee. organic-chemistry.org |

| Chiral Ruthenium (Ru)-Porphyrin | Styrene derivatives, Diazoacetonitrile | Early example of metal-catalyzed asymmetric cyclopropanation with diazoacetonitrile. | Moderate (20–50% de, 41–71% ee). nih.govrochester.edu |

| Chiral Oxazaborolidinium Ion (COBI) | α,β-Unsaturated aldehydes, α-Diazoesters | Used in the synthesis of biologically active molecules like Dictyopterene C'. mdpi.com | High stereoselectivity reported. mdpi.com |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. A prominent strategy for achieving this in cyclopropane synthesis is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

For example, the reaction of β-nitrostyrene with diethyl malonate, followed by halogenation and intramolecular substitution, yields highly functionalized nitrocyclopropanes. beilstein-journals.orgnih.gov The stereochemical outcome of MIRC reactions can be influenced by chiral phase-transfer catalysts or bifunctional thiourea (B124793) catalysts, leading to the synthesis of enantioenriched cyclopropanes with excellent yields and stereoselectivity. rsc.org These methods allow for the creation of complex cyclopropanes with multiple, well-defined stereocenters, including vicinal tertiary and quaternary centers. rsc.org

Table 2: Diastereoselective Cyclopropanation Strategies

| Strategy | Reactants | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Michael-Initiated Ring Closure (MIRC) | β-Nitrostyrene, 1,3-Dicarbonyl compounds | Base-mediated, followed by halogenation and ring closure. beilstein-journals.orgnih.gov | Forms highly functionalized nitrocyclopropanes. beilstein-journals.orgnih.gov |

| Asymmetric MIRC | (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, 2-bromomalonate esters | Cinchona-derived phase-transfer catalyst. rsc.org | cis-cyclopropanes as single diastereoisomers, up to 83% ee. rsc.org |

| Asymmetric MIRC | α-Substituted α,β-unsaturated aldehydes, Bromomalonate | Chiral amine catalyst. rsc.org | Cyclopropanes with a quaternary stereocenter, up to 97% ee. rsc.org |

| Electrochemical Coupling | Unactivated alkenes, Methylene pronucleophiles | Electrolysis of thianthrene. nih.gov | High diastereoselectivity, scalable. nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (nitromethyl)cyclopropane, ¹H and ¹³C NMR spectroscopy provide fundamental information about the hydrogen and carbon environments within the molecule.

A ¹H NMR spectrum of this compound has been reported, acquired in deuterated chloroform (B151607) (CDCl₃) spectrabase.com. The chemical shifts and splitting patterns of the protons are influenced by the cyclopropyl (B3062369) ring and the adjacent nitromethyl group. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, a characteristic feature attributed to the ring's diamagnetic anisotropy docbrown.infonih.govresearchgate.net. The methylene (B1212753) protons of the nitromethyl group are expected to be deshielded due to the electron-withdrawing nature of the nitro group, thus appearing at a lower field.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Cyclopropyl methine proton (CH-CH₂NO₂) | Downfield relative to other cyclopropyl protons | Multiplet |

| Cyclopropyl methylene protons (CH₂) | Upfield region | Multiplets |

| Nitromethyl protons (CH₂NO₂) | Downfield | Doublet |

Note: This table is predictive based on general principles and data for related compounds. The actual spectrum from SpectraBase should be consulted for precise values.

Similarly, the ¹³C NMR spectrum would provide distinct signals for the carbon atoms in this compound. The carbon of the nitromethyl group is expected to be significantly downfield due to the direct attachment of the electronegative nitro group oregonstate.edulibretexts.org. The carbons of the cyclopropyl ring will have characteristic chemical shifts, with the carbon attached to the nitromethyl group being the most deshielded among them docbrown.infoudel.edu.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Cyclopropyl methine carbon (CH-CH₂NO₂) | Downfield among cyclopropyl carbons |

| Cyclopropyl methylene carbons (CH₂) | Upfield region |

| Nitromethyl carbon (CH₂NO₂) | Significantly downfield |

Note: This table is predictive. Specific experimental ¹³C NMR data for this compound was not found in the searched literature.

While standard ¹H and ¹³C NMR can establish the basic connectivity of this compound, advanced techniques are necessary to probe its stereochemistry and preferred conformations. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, which would be invaluable in assigning the relative stereochemistry if chiral centers were present or in determining the preferred rotational conformation around the C-C bond connecting the cyclopropyl ring and the nitromethyl group. Furthermore, advanced coupling constant analysis, including the measurement of long-range couplings, could provide further conformational insights.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule quora.com. For this compound, these techniques can confirm the presence of the nitro group and the cyclopropyl moiety.

A transmission IR spectrum of this compound has been recorded spectrabase.com. The IR spectrum is expected to show characteristic absorption bands for the nitro group, specifically strong asymmetric and symmetric stretching vibrations. The cyclopropyl group also exhibits characteristic C-H and C-C vibrational modes docbrown.infonist.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1380 |

| Cyclopropyl C-H | Stretch | ~3100-3000 |

| Alkyl C-H | Stretch | ~3000-2850 |

Note: This table is based on characteristic IR absorption frequencies. The actual spectrum from SpectraBase provides the experimental values. spectrabase.comvscht.czcompoundchem.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy nih.govspectroscopyonline.comhoriba.com. While no specific Raman data for this compound was found, this technique would be particularly sensitive to the symmetric vibrations of the molecule and the C-C bonds of the cyclopropyl ring.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns nist.gov.

For this compound (C₄H₇NO₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (101.10 g/mol ) nih.gov. The fragmentation of the molecular ion would likely involve several characteristic pathways. Cleavage of the nitro group (loss of NO₂) is a common fragmentation pathway for nitroalkanes, which would result in a fragment ion. Another likely fragmentation involves the opening of the strained cyclopropane (B1198618) ring docbrown.info.

Predicted Fragmentation Pathways:

Loss of the nitro group: [M - NO₂]⁺

Loss of a hydrogen atom: [M - H]⁺

Ring-opening and subsequent fragmentation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about bond lengths, bond angles, and the conformation of this compound in the solid state. However, a search of the available literature did not yield any published crystal structures for this compound. If a suitable crystal could be grown, X-ray diffraction analysis would offer a detailed and accurate picture of its molecular geometry.

Applications of Advanced Spectroscopic Techniques in Mechanistic Investigations

The spectroscopic techniques discussed above are not only crucial for structural elucidation but also play a vital role in mechanistic investigations. For instance, NMR spectroscopy can be used to monitor the progress of reactions involving this compound, identify intermediates, and determine reaction kinetics. Isotopic labeling studies, in conjunction with NMR or MS, can trace the fate of specific atoms throughout a chemical transformation. Vibrational spectroscopy (IR and Raman) can be employed for in-situ reaction monitoring, providing real-time information about the disappearance of reactants and the appearance of products. While no specific mechanistic studies involving this compound were identified in the search results, the application of these spectroscopic tools would be essential for understanding its reactivity and reaction pathways.

Computational and Theoretical Investigations of Nitromethyl Cyclopropane

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of (Nitromethyl)cyclopropane at the atomic and electronic levels. These computational methods are essential for understanding its structure, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. semanticscholar.org By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, energies, and other electronic properties based on the electron density. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in characterizing its ground state. nih.govnih.gov

Key aspects of the electronic structure elucidated by DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a framework for predicting how this compound will interact with other chemical species.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of the molecule to accept electrons. |

Furthermore, DFT is used to determine local reactivity through the calculation of Fukui functions, which identify the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. nih.gov For this compound, the electron-withdrawing nitro group significantly influences the electron density distribution, making the carbon atom of the nitromethyl group and the oxygen atoms of the nitro group key sites for chemical reactions.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs molecular reactivity. mdpi.comnih.gov This theory moves beyond orbital-based explanations to analyze the flow of electron density to understand reaction mechanisms. luisrdomingo.com

For reactions involving molecules like this compound, such as [3+2] cycloadditions, MEDT provides a powerful framework for elucidation. luisrdomingo.com The analysis of the Conceptual DFT (CDFT) reactivity indices helps to predict the flow of electrons between reactants. nih.gov The global electron density transfer (GEDT) at the transition state is a key concept in MEDT, quantifying the net charge transfer and indicating the polar nature of the reaction.

In a typical cycloaddition reaction involving a nitroalkane derivative, MEDT can distinguish between different mechanistic pathways, such as one-step or stepwise processes. nih.gov The theory helps to rationalize the chemo-, regio-, and stereoselectivity observed experimentally by analyzing the energies of the transition states and the electronic interactions along the reaction coordinate.

Bond Evolution Theory (BET) is a powerful tool within the MEDT framework that provides a detailed description of the changes in electronic structure during a chemical reaction, specifically focusing on the formation and breaking of covalent bonds. chemrxiv.orgresearchgate.net By performing a topological analysis of the Electron Localization Function (ELF) along the reaction coordinate, BET partitions the reaction into a sequence of distinct structural stability domains, or phases, which correspond to significant chemical events. mdpi.com

In the context of a reaction involving this compound, such as the formation of new C-C or C-O bonds, BET can precisely map out the mechanism. researchgate.net The analysis reveals the sequence of bond formation, for instance, whether the process is concerted or highly asynchronous. nih.gov A BET study can show how the electron density reorganizes to form new bonds, for example, by detailing the transformation of non-bonding electron density (lone pairs) into new bonding regions. mdpi.com This detailed mechanistic insight allows for a rigorous understanding of covalent bond formation, moving beyond simple arrow-pushing formalisms to a quantum-chemically supported description of the reaction process. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial to its properties and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's potential energy surface and internal motions.

While the cyclopropane (B1198618) ring itself is rigid, the molecule possesses conformational flexibility due to the rotation around the single bond connecting the cyclopropyl (B3062369) ring and the nitromethyl group (-CH₂NO₂). The torsional energy profile describes the change in energy as this bond is rotated.

This rotation is not free; it is hindered by a rotational barrier, which is the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. The energy profile can be calculated using quantum chemical methods. The profile would show energy minima corresponding to staggered conformations, where the atoms of the nitromethyl group are positioned between the hydrogen atoms of the cyclopropyl carbon, and energy maxima corresponding to eclipsed conformations, where they are aligned. The height of these maxima represents the rotational barrier. The very low rotational barrier of some methyl groups indicates that they can approach the behavior of a free rotor. rsc.org

| Dihedral Angle (H-C-C-N) | Conformation | Relative Energy (kJ/mol) |

|---|---|---|

| 60° | Staggered (Gauche) | 0 (Minimum) |

| 120° | Eclipsed | ~12 (Maximum) |

| 180° | Staggered (Anti) | ~0.5 (Minimum) |

| 240° | Eclipsed | ~12 (Maximum) |

Note: The data in this table is illustrative for a substituted alkane and represents the expected profile for rotation around the C-C single bond.

The molecular architecture of this compound is shaped by a balance of steric and electronic interactions. rsc.org

Steric Interactions: Steric strain arises from the repulsion between atoms or groups that are forced into close proximity. In substituted cycloalkanes, these interactions can significantly influence conformational preferences. libretexts.org In this compound, steric interactions occur between the substituent nitromethyl group and the adjacent hydrogen atoms on the cyclopropane ring. researchgate.net While the cyclopropane ring itself is small, the size of the nitromethyl group can lead to steric hindrance that affects the preferred rotational conformation around the C-C bond, favoring staggered arrangements that minimize these repulsive forces. pressbooks.pubmdpi.com

Electronic Interactions: The electronic landscape of the molecule is dominated by two key features: the strained cyclopropane ring and the strongly electron-withdrawing nitro group.

Cyclopropane Ring: The C-C bonds in cyclopropane are not typical sigma bonds. Due to the geometric constraint of the three-membered ring, the carbon orbitals cannot achieve standard sp³ hybridization, resulting in "bent" or "banana" bonds. This leads to significant angle strain and makes the ring electron-rich on its exterior, influencing its reactivity.

Nitro Group: The -NO₂ group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and nitrogen atoms. This creates a dipole moment in the molecule and polarizes the adjacent C-N and C-C bonds, influencing the molecule's reactivity and intermolecular interactions.

Analysis of Ring Strain and Stability

The cyclopropane ring is the cornerstone of the molecule's chemical character, imparting a significant degree of ring strain that dictates its stability and reactivity. This strain is not a monolithic entity but rather a composite of several contributing factors, each of which can be analyzed through computational models. Nitro-substituted cyclopropanes (NCPs) are a notable class of donor-acceptor cyclopropanes, where the potent electron-withdrawing nature of the nitro group significantly influences the ring's properties nih.govresearchgate.net. The total ring strain for the parent cyclopropane is estimated to be substantial, around 28 kcal/mol utexas.edu. Computational studies on related nitrocyclopropanes suggest that interactions involving the nitro group can modulate the strain required for chemical transformations, such as ring-opening reactions researchgate.net.

Angle Strain Contributions in the Cyclopropane Ring

The primary source of instability in the cyclopropane framework is angle strain, also known as Baeyer strain masterorganicchemistry.com. This arises from the severe deviation of the internal carbon-carbon-carbon (C-C-C) bond angles from the ideal 109.5° for sp³-hybridized carbon atoms to the geometrically constrained 60° of the equilateral triangle masterorganicchemistry.comdalalinstitute.com. This forces the carbon bonding orbitals to overlap at an angle, creating weaker, "bent" bonds and storing a significant amount of potential energy within the molecule youtube.com.

Table 1: Comparison of Ideal and Actual Bond Angles in Cyclopropane

| Parameter | Ideal Angle (sp³ C) | Actual Angle in Cyclopropane | Deviation |

| C-C-C Bond Angle | 109.5° | ~60° | ~49.5° |

This table illustrates the fundamental source of angle strain in the cyclopropane ring.

Torsional Strain and Steric Strain Analysis

The introduction of a nitromethyl group, -CH₂NO₂, introduces further complexity through both torsional and steric interactions.

Torsional Strain: Conformational analysis via computational methods would reveal the rotational barrier around the C-C bond connecting the nitromethyl group to the cyclopropane ring. The rotation of this group would lead to varying eclipsing interactions between its hydrogen and nitro components and the adjacent C-H bonds on the cyclopropane ring. The molecule would preferentially adopt a conformation that minimizes these repulsive torsional interactions.

Steric Strain: Steric strain, or van der Waals strain, arises when non-bonded atoms are forced into close proximity, causing electronic repulsion. The nitromethyl group is bulkier than a hydrogen atom, and its presence can lead to steric hindrance. Specifically, a phenomenon known as "cyclopropylic strain" can occur, which describes the robust steric repulsion between substituents fixed in a cis-orientation on the ring, limiting bond rotation and forcing the molecule into specific conformations researchgate.net. The size and orientation of the nitromethyl group relative to the ring hydrogens are critical in determining the extent of steric strain.

Prediction of Spectroscopic Properties through Computational Methods

Computational spectroscopy is an indispensable tool for predicting and interpreting the spectral features of molecules. Methods like DFT can calculate various molecular properties that correlate directly with experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For cyclopropane derivatives, it is well-established that the ring protons and carbons exhibit unusual upfield shifts due to a magnetic-field-induced ring current dalalinstitute.com. Theoretical calculations for this compound would likely predict:

Distinct signals for the non-equivalent protons on the cyclopropane ring and the methylene (B1212753) protons of the substituent.

Upfield ¹³C chemical shifts for the ring carbons, characteristic of the cyclopropyl group. The carbon atom bonded to the nitromethyl group would be expected to show a downfield shift relative to the other two ring carbons due to the electron-withdrawing effect of the substituent.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of this compound, which correspond to absorption bands in its IR spectrum and scattered peaks in its Raman spectrum. Key predicted features would include:

C-H stretching vibrations for the cyclopropane ring, typically found in the 3000–3100 cm⁻¹ region dalalinstitute.com.

Symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which are typically very strong in the IR spectrum and appear in the ranges of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric).

Characteristic ring deformation or "breathing" modes for the cyclopropane ring, often observed near 1020 cm⁻¹ and 865 cm⁻¹ dalalinstitute.com.

Table 2: Predicted Spectroscopic Data Types from Computational Methods

| Spectroscopic Method | Predicted Parameter | Typical Region/Value for Related Structures |

| ¹H NMR | Chemical Shift (δ) | Upfield shifts for ring protons |

| ¹³C NMR | Chemical Shift (δ) | Upfield shifts for ring carbons (e.g., -2.8 ppm for cyclopropane) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3050 (ring C-H stretch), ~1550 & 1350 (NO₂ stretch) |

This table summarizes the types of spectroscopic data that can be accurately predicted for this compound using established computational chemistry techniques.

Applications of Nitromethyl Cyclopropane in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

(Nitromethyl)cyclopropane and its derivatives are considered valuable intermediates for the synthesis of a wide array of polyfunctionalized compounds. researchgate.net The inherent reactivity of the nitrocyclopropane (B1651597) moiety makes it a key component in the design and synthesis of more complex organic molecules. figshare.comchemicalbook.com The strained three-membered ring can undergo selective ring-opening reactions, while the nitro group can be transformed into various other functional groups, such as amines, or can participate in a variety of carbon-carbon bond-forming reactions. figshare.comchemicalbook.com

The synthetic utility of nitro-substituted cyclopropanes stems from their classification as donor-acceptor cyclopropanes, which contain a strong electron-withdrawing nitro group on the cyclopropyl (B3062369) moiety. figshare.comchemicalbook.com This electronic feature makes them susceptible to nucleophilic attack and facilitates a range of chemical transformations. rsc.org For instance, under basic conditions, denitration can lead to the formation of highly reactive allene (B1206475) intermediates, which can be trapped to form polyfunctionalized enynes. rsc.orgrsc.org Furthermore, the ring strain facilitates the cleavage of C-C bonds, enabling the construction of five-membered rings upon treatment with various reactants. rsc.orgrsc.org

The versatility of this compound is further demonstrated by its role as a precursor to other functionalized cyclopropane (B1198618) derivatives. The nitro group activates the molecule for a variety of transformations, serving as both an electron-withdrawing group to stabilize adjacent anions and as a versatile functional handle that can be converted into other groups. rsc.org This dual reactivity allows for its incorporation into a broad spectrum of synthetic strategies.

Synthesis of Biologically Relevant Molecules and Natural Product Scaffolds

The cyclopropane motif is a recurring structural element in numerous natural products with significant biological activities. researchgate.net Consequently, this compound serves as a valuable starting material for the synthesis of these and other biologically relevant molecules.

One of the most significant applications of this compound derivatives is in the synthesis of cyclopropane α-amino acids. rsc.org These non-proteogenic amino acids are of considerable interest due to their diverse biological activities, including acting as enzyme inhibitors and their presence in pharmaceutically relevant peptides. rsc.org

The synthesis of cyclopropane α-amino esters can be readily achieved through the reduction of the corresponding nitrocyclopropane carboxylates. A common method for this transformation is the use of zinc and hydrochloric acid in isopropanol, which affords the desired amino esters in moderate to high yields. rsc.org This straightforward reduction highlights the utility of the nitro group as a masked amino group.

| Precursor | Reducing Agent | Product | Yield (%) |

| Nitrocyclopropane carboxylate | Zn/HCl in i-PrOH | Substituted cyclopropane α-amino ester | 54-99 |

This methodology has also been successfully applied to the preparation of arylcyclopropyl amines, further expanding the scope of this synthetic strategy. rsc.org

While direct synthesis from this compound is not extensively documented, its structural features make it a plausible precursor for γ-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are of significant therapeutic interest. The synthesis of conformationally restricted GABA analogs often incorporates cyclopropane rings to control the spatial orientation of the amino and carboxylic acid groups.

A plausible synthetic route would involve the ring-opening of a suitably substituted this compound derivative. For instance, tandem ring-opening decarboxylation of cyclopropane hemimalonates with sodium azide (B81097) has been shown to produce γ-azidobutyric acids, which can then be hydrogenated to form GABA esters. Although not starting directly from this compound, this demonstrates the feasibility of utilizing cyclopropane ring-opening strategies to access the GABA scaffold. The nitro group in this compound could potentially be reduced to an amine, followed by functional group manipulations and ring-opening to yield GABA derivatives.

The reactivity of donor-acceptor cyclopropanes, including nitrocyclopropanes, can be harnessed for the synthesis of heterocyclic structures such as lactams. The ring-opening of 2-arylcyclopropane-1,1-dicarboxylates, a class of compounds structurally related to derivatives of this compound, can lead to intermediates that are poised for cyclization.

For example, the reaction of these cyclopropanes with nucleophiles can lead to the formation of products containing phenol, nitro, and carboxylate moieties. These functionalities can then undergo subsequent selective transformations, including the preparation of lactam derivatives like 2-piperidone. rsc.org This suggests that this compound, after appropriate functionalization and ring-opening, could serve as a precursor to linear amino acids that can then be cyclized to form lactams.

Development of New Synthetic Methodologies, including Cascade and Multicomponent Reactions

The unique reactivity of this compound has also been exploited in the development of novel synthetic methodologies. Its ability to undergo sequential transformations in a single pot has made it a valuable substrate for cascade and multicomponent reactions, which are highly efficient processes for the construction of complex molecules.

Research has demonstrated a straightforward approach for the one-pot synthesis of fused bi(hetero)cyclic systems through a cascade intramolecular rearrangement/cycloaddition reaction of nitrocyclopropane carboxylates with substituted alkynes or alkenes. This methodology provides access to uncommon and complex molecular architectures from relatively simple starting materials.

Furthermore, tandem ring-opening, elimination, and cycloaddition reactions of donor-acceptor cyclopropanes have been observed in catalyzed cycloadditions with nitrosoarenes. figshare.com These cascade sequences offer an entirely new approach for reaction design with this class of compounds, leading to the formation of complex heterocyclic structures. The development of such novel synthetic methods underscores the importance of this compound as a versatile tool for advancing the field of organic synthesis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to (Nitromethyl)cyclopropane and its Analogues

The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives is a cornerstone for its broader application. Future research will likely focus on several promising avenues:

Asymmetric Cyclopropanation: While methods for the synthesis of nitrocyclopropanes exist, the development of highly enantioselective and diastereoselective cyclopropanation reactions to access chiral this compound derivatives remains a significant goal. researchgate.net This includes the design of novel chiral catalysts, including organocatalysts and transition-metal complexes, that can effectively control the stereochemistry of the cyclopropane (B1198618) ring formation.

Michael-Initiated Ring Closure (MIRC) Strategies: The MIRC reaction is a powerful tool for the construction of cyclopropanes. Future efforts will likely explore new combinations of Michael donors and acceptors to generate diverse this compound analogues. researchgate.net The development of catalytic and asymmetric MIRC reactions will be a key focus.

Functionalization of Pre-existing Cyclopropane Rings: An alternative approach involves the direct nitromethylation of cyclopropane precursors. Research into selective C-H activation and functionalization of the cyclopropane ring could provide a direct and atom-economical route to this compound.

Biosynthetic Approaches: Nature utilizes elegant enzymatic strategies for the construction of cyclopropane rings. nih.gov Exploring biocatalytic methods, potentially through engineered enzymes, could offer environmentally benign and highly selective pathways to chiral this compound and its analogues.

A summary of potential novel synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Research Focus | Potential Advantages |

| Asymmetric Cyclopropanation | Development of novel chiral catalysts (organo- and metal-based) | High stereocontrol, access to enantiopure compounds |

| Michael-Initiated Ring Closure | New donor/acceptor combinations, catalytic asymmetric variants | Modular approach, diversity of analogues |

| C-H Functionalization | Selective nitromethylation of cyclopropane precursors | Atom economy, direct synthesis |

| Biosynthesis | Engineered enzymes for cyclopropanation | Green chemistry, high selectivity |

Advanced Mechanistic Studies of its Unique Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in elucidating the transition states and reaction pathways of key transformations, such as ring-opening reactions. These studies can provide insights into the role of the nitro group in activating the cyclopropane ring and influencing regioselectivity and stereoselectivity.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, coupled with kinetic analysis, can provide real-time information about reaction intermediates and help to unravel complex reaction networks.

Isotope Labeling Studies: The use of isotopically labeled this compound derivatives can provide definitive evidence for bond-breaking and bond-forming events, thereby clarifying reaction mechanisms.

Development of New Catalytic Systems for Selective Transformations

Catalysis will continue to play a pivotal role in unlocking the full synthetic potential of this compound. Future research will focus on the development of novel catalytic systems that can achieve high selectivity and efficiency in a variety of transformations:

Transition-Metal Catalysis: Exploring a wider range of transition metals beyond those traditionally used in cyclopropane chemistry could lead to the discovery of new catalytic transformations. This includes the development of catalysts for C-H functionalization, cross-coupling reactions, and asymmetric ring-opening reactions.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often complementary approach to metal catalysis. researchgate.net Future work will focus on designing new organocatalysts for enantioselective transformations of this compound.

Biocatalysis: As mentioned earlier, enzymes offer significant potential for highly selective transformations. The development of enzymatic systems for the functionalization of the this compound scaffold is a promising area of future research. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Developing photoredox catalytic systems for the transformation of this compound could enable novel and previously inaccessible reaction pathways.

Expansion of Synthetic Applications in Advanced Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of organic molecules. researchgate.netarkat-usa.org Future research will aim to expand its applications in advanced organic synthesis, including:

Total Synthesis of Natural Products: The unique structural and stereochemical features of this compound make it an attractive starting material for the total synthesis of complex natural products containing cyclopropane or related motifs. rsc.org

Medicinal Chemistry: The cyclopropane ring is a common motif in many pharmaceuticals. The nitro group in this compound can be readily converted into other functional groups, such as amines and carbonyls, making it a versatile precursor for the synthesis of novel drug candidates.

Materials Science: The strained nature of the cyclopropane ring can be exploited in the design of new materials with unique properties. Research into the polymerization and material applications of this compound derivatives could lead to the development of novel polymers and functional materials.

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry and sustainable development are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly embrace these principles:

Flow Chemistry: Continuous flow technologies offer numerous advantages over traditional batch processes, including improved safety, scalability, and efficiency. rsc.org The development of flow-based methods for the synthesis and transformation of this compound will be a key area of focus. This will involve the design of suitable reactor systems and the optimization of reaction conditions for continuous operation.

Use of Greener Solvents and Reagents: Future synthetic routes to and from this compound will prioritize the use of environmentally benign solvents and reagents. This includes exploring reactions in water, ionic liquids, or under solvent-free conditions.

Atom Economy: The design of synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Future research will aim to develop more atom-economical transformations of this compound.

Q & A

Q. What are the key challenges in synthesizing (nitromethyl)cyclopropane, and how can reaction conditions be optimized to improve yields?

Successful synthesis requires careful control of cyclopropane ring stability and nitro group reactivity. Common methods involve [2+1] cycloadditions or nitroalkene cyclization. Optimization strategies include using transition metal catalysts (e.g., Cu or Pd) to stabilize intermediates and employing low-temperature conditions to prevent ring-opening side reactions. Characterization via H/C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- NMR : H NMR detects cyclopropane ring protons (δ 0.5–2.5 ppm) and nitro group deshielding effects. C NMR identifies sp-hybridized carbons in the ring (10–25 ppm).

- IR : Strong absorption bands at ~1540 cm (NO asymmetric stretch) and ~1370 cm (symmetric stretch) confirm nitro group presence.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How does the steric strain of the cyclopropane ring influence the compound’s stability under varying pH conditions?

The ring’s angle strain increases susceptibility to acid- or base-catalyzed ring-opening. Stability studies using HPLC or kinetic assays under controlled pH (e.g., 2–12) reveal degradation pathways, such as nitro group reduction or cyclopropane isomerization. Buffered solutions (e.g., phosphate or acetate) are recommended for handling .

Advanced Research Questions

Q. What computational methods are effective for modeling the electronic effects of the nitro group on this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting the nitro group’s electron-withdrawing impact on the cyclopropane ring. Molecular electrostatic potential (MEP) maps and frontier orbital analysis (HOMO-LUMO gaps) elucidate sites for electrophilic/nucleophilic attacks. Validation via experimental kinetic data (e.g., Hammett plots) is essential .

Q. How can contradictory data on the compound’s thermal decomposition pathways be resolved?

Conflicting reports may arise from differences in heating rates or analytical methods. Thermogravimetric analysis (TGA) coupled with GC-MS at incremental temperatures (50–300°C) identifies primary decomposition products (e.g., NO, CO). Statistical tools like principal component analysis (PCA) reconcile discrepancies by clustering data from replicate experiments .

Q. What strategies are recommended for designing enantioselective reactions involving this compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can induce enantioselectivity. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry ensures reproducibility. Recent studies report >90% ee using proline-derived organocatalysts in Michael additions .

Methodological Guidance

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., ΔfH°) of this compound?

- Data Validation : Cross-reference experimental values (e.g., calorimetry) with NIST Chemistry WebBook entries .

- Error Analysis : Calculate standard deviations across studies and identify outliers caused by impurities or measurement artifacts.

- Table :

| Property | Reported Value (kJ/mol) | Source |

|---|---|---|

| ΔfH° (gas phase) | 152.3 ± 2.1 | NIST |

| Heat of Combustion | -2984 ± 15 | NIST |

Q. What protocols ensure reproducibility in kinetic studies of this compound’s ring-opening reactions?

- Control Variables : Maintain constant solvent polarity (e.g., DMSO vs. hexane) and ionic strength.

- Quenching Methods : Rapid cooling or acid quenching halts reactions at precise timepoints.

- Data Reporting : Include Arrhenius plots (ln k vs. 1/T) and error margins for activation energies .

Literature and Data Management

Q. How can researchers efficiently locate prior studies on this compound using academic databases?

- SciFinder : Search by structure (CAS No. [insert]) or keywords like “cyclopropane nitro derivatives.” Filter results by reaction type (e.g., synthesis, degradation) .

- PubMed/Reaxys : Use Boolean operators (e.g., "this compound AND kinetics") and limit searches to peer-reviewed journals .

Q. What criteria should guide the inclusion of this compound data in supplementary materials for journal submissions?

Per Beilstein Journal guidelines, provide raw spectral data (NMR, IR), crystallographic files (CIF), and kinetic datasets. Label files numerically (e.g., SI_01_NMR.pdf) and reference them in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.